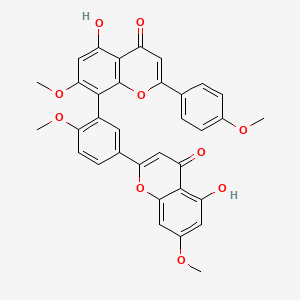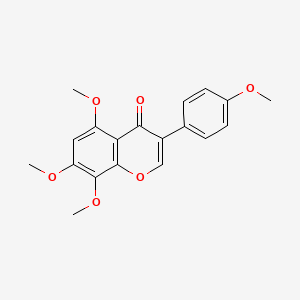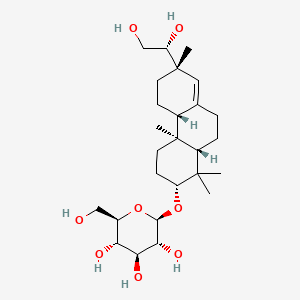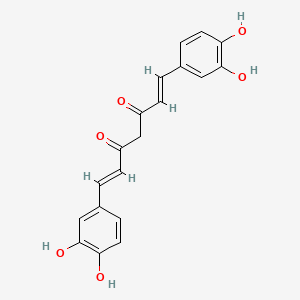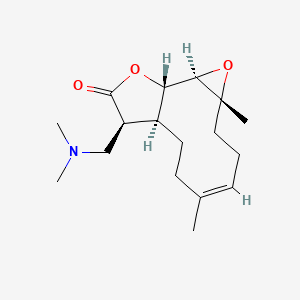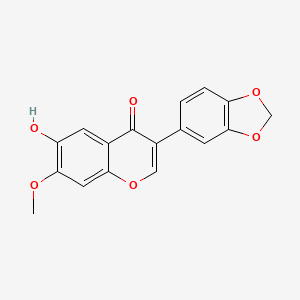
Capensin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Capensin is a natural product found in Haplophyllum obtusifolium, Gochnatia argentina, and other organisms with data available.
科学的研究の応用
1. Network Optimization in Scientific Research
Capensin's applications in scientific research are diverse, with one notable example being its potential use in optimizing network infrastructure for scientific research traffic. Lee et al. (2020) discuss a scalable design for a Science Demilitarization Zone (DMZ), considering the nature of scientific research traffic. This design can significantly reduce capital expenditure and computation time, providing a cost-effective and efficient network solution for handling scientific data transfer needs (Lee, Jang, Noh, & Seok, 2020).
2. Pharmacological and Nutritional Research
In the field of pharmacology and nutrition, Capensin (derived from caper fruits) has been identified to contain biflavonoids like isoginkgetin and ginkgetin, which show promising anti-inflammatory effects. Zhou et al. (2011) found that these compounds inhibit nuclear factor-kappa B (NF-κB) activation, suggesting their potential for treating inflammatory conditions (Zhou et al., 2011).
3. Educational Research and Information Systems
Capensin also finds application in the educational sector, particularly in assessing the usability of scientific information systems. Ferreira et al. (2011) conducted a study to evaluate the use of the CAPES Portal by graduate students, highlighting the need for improved accessibility and understanding of scientific communication processes (Ferreira, Martinez, & Galindo, 2011).
4. Targeted Drug Delivery Systems
In the realm of nanotechnology and drug delivery, Capensin demonstrates potential in creating targeted systems for colorectal cancer therapy. Narayan et al. (2021) developed glycosylated pH-sensitive mesoporous silica nanoparticles (MSNs) of capecitabine for colorectal cancer targeting, showing promising antitumor efficacy with reduced toxicity (Narayan et al., 2021).
5. Agricultural and Botanical Studies
Chedraoui et al. (2017) focused on Capparis spinosa L. (from which Capensin is derived), exploring its agronomic performance, traditional pharmacological uses, and phytochemical evaluations. This research underscores the economic and medicinal value of the plant, especially in adapting agricultural systems to climate change (Chedraoui, Abi-Rizk, El-Beyrouthy, Chalak, Ouaini, & Rajjou, 2017).
6. Nanoparticle Synthesis Using Natural Components
Krpetić et al. (2009) utilized components of Cape aloe, a source of Capensin, to prepare gold and silver nanoparticles, demonstrating their potential as nanovehicles for cellular uptake in medical applications (Krpetić, Scarì, Caneva, Speranza, & Porta, 2009).
7. Anticancer Nanomedicine Development
Wang et al. (2020) studied the anticancer activity of caffeic acid phenethyl ester (CAPE), a component of Capensin, in the form of nanoparticles targeting mortalin. These CAPE nanoparticles demonstrated enhanced anticancer activity and could be a potent nanomedicine for cancer treatment (Wang et al., 2020).
特性
CAS番号 |
71765-80-5 |
|---|---|
分子式 |
C15H16O5 |
分子量 |
276.28 |
IUPAC名 |
8-hydroxy-6-methoxy-7-(3-methylbut-2-enoxy)chromen-2-one |
InChI |
InChI=1S/C15H16O5/c1-9(2)6-7-19-15-11(18-3)8-10-4-5-12(16)20-14(10)13(15)17/h4-6,8,17H,7H2,1-3H3 |
SMILES |
CC(=CCOC1=C(C=C2C=CC(=O)OC2=C1O)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




